molecular formula C20H22BNO3 B1486981 4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile CAS No. 2246880-79-3

4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile

Cat. No. B1486981
CAS RN: 2246880-79-3
M. Wt: 335.2 g/mol
InChI Key: YOHRNKLRGDWVIA-UHFFFAOYSA-N
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Description

The compound “4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile” is an organic compound. It contains a phenoxymethyl group attached to a benzonitrile group via a tetramethyl dioxaborolane group .


Molecular Structure Analysis

The molecular structure of this compound includes a phenoxymethyl group, a benzonitrile group, and a tetramethyl dioxaborolane group . The exact structure would require more specific information or computational analysis.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile is a compound involved in various synthesis and crystal structure studies. Research has demonstrated its use in synthesizing related compounds, with structures characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These studies often employ Density Functional Theory (DFT) for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, enhancing understanding of molecular conformations and physicochemical properties (Wu et al., 2021); (Huang et al., 2021).

Applications in Boronate-Based Fluorescence Probes

The compound is instrumental in the creation of boronate ester fluorescence probes. These probes are used for detecting hydrogen peroxide (H2O2), demonstrating diverse fluorescence responses based on the presence of H2O2, which is critical for understanding intramolecular charge transfer states and the effects of electron-withdrawing or electron-donating groups (Lampard et al., 2018).

Involvement in Prochelator Synthesis

It is also used in synthesizing prochelators like BSIH, which are activated in the presence of H2O2 to release metal chelators. This is significant for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage, demonstrating a novel approach in conditional metal sequestration without disturbing healthy metal ion distribution (Charkoudian et al., 2006).

Role in Organic Electron Donors Synthesis

The compound has been used in the synthesis of organic electron-donors. These donors play a crucial role as intermediates in various synthetic approaches, highlighting its importance in organic chemistry and materials science (Bifari & El-Shishtawy, 2021).

Contribution to Boronated Phosphonium Salts Synthesis

It is a key component in synthesizing boronated phosphonium salts. These salts have applications in cytotoxicity studies and cellular uptake, offering insights into their potential therapeutic uses and interactions with biological systems (Morrison et al., 2010).

properties

IUPAC Name

4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-7-5-6-8-18(17)23-14-16-11-9-15(13-22)10-12-16/h5-12H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHRNKLRGDWVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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